
Ethyl (3,4-dihydrophenanthren-1(2H)-ylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3,4-dihydrophenanthren-1(2H)-ylidene)acetate is an organic compound that belongs to the class of phenanthrene derivatives Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3,4-dihydrophenanthren-1(2H)-ylidene)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dihydrophenanthrene-1(2H)-one, which serves as the key intermediate.
Formation of the Ylidene Group: The intermediate is then subjected to a Wittig reaction with an appropriate phosphonium ylide to introduce the ylidene group.
Esterification: The final step involves the esterification of the ylidene intermediate with ethanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis of Intermediates: Large quantities of 3,4-dihydrophenanthrene-1(2H)-one are synthesized using optimized reaction conditions.
Efficient Catalysis: The Wittig reaction and esterification steps are carried out using efficient catalysts to maximize yield and minimize by-products.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (3,4-dihydrophenanthren-1(2H)-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ylidene group to an alkane or alcohol.
Substitution: The phenanthrene core can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of phenanthrene-1,2-dione or phenanthrene-1-carboxylic acid.
Reduction: Formation of ethyl (3,4-dihydrophenanthren-1-yl)acetate or corresponding alcohols.
Substitution: Formation of halogenated or nitrated phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (3,4-dihydrophenanthren-1(2H)-ylidene)acetate has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Ethyl (3,4-dihydrophenanthren-1(2H)-ylidene)acetate can be compared with other phenanthrene derivatives, such as:
3,4-Dihydro-2H-phenanthren-1-one: A key intermediate in the synthesis of this compound, with similar structural features but different functional groups.
Phenanthrene-1-carboxylic acid: A carboxylic acid derivative with distinct chemical properties and applications.
Phenanthrene-1,2-dione:
Eigenschaften
| 112467-95-5 | |
Molekularformel |
C18H18O2 |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
ethyl 2-(3,4-dihydro-2H-phenanthren-1-ylidene)acetate |
InChI |
InChI=1S/C18H18O2/c1-2-20-18(19)12-14-7-5-9-17-15-8-4-3-6-13(15)10-11-16(14)17/h3-4,6,8,10-12H,2,5,7,9H2,1H3 |
InChI-Schlüssel |
ABWLEVNKHPCTLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C1CCCC2=C1C=CC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


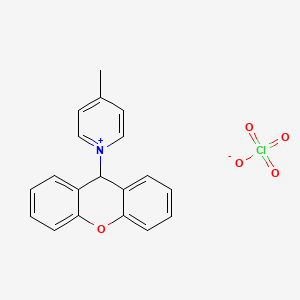
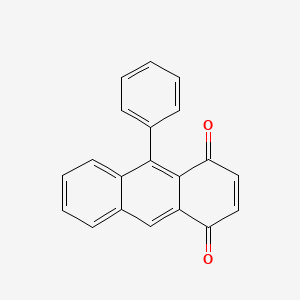

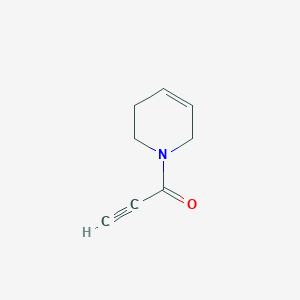
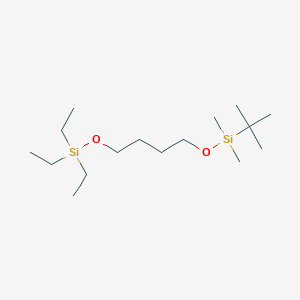
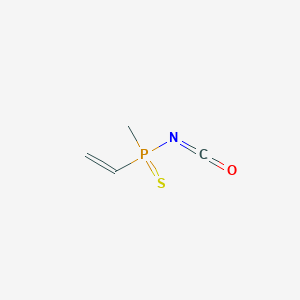
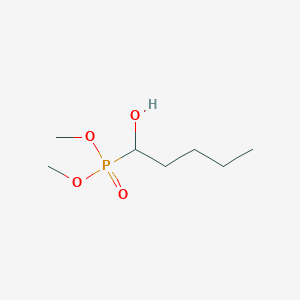

![1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane](/img/structure/B14309335.png)
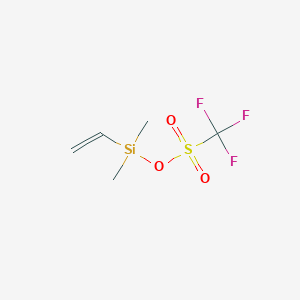
![1-Methyl-4-({2-[(4-methylphenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14309339.png)
